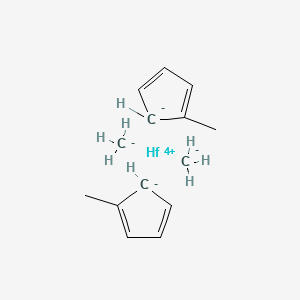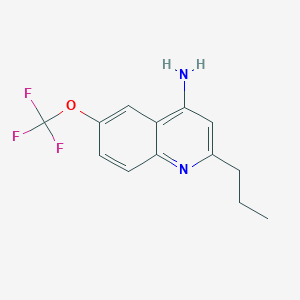
4-Amino-2-propyl-6-trifluoromethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-propyl-6-trifluoromethoxyquinoline is a chemical compound with the molecular formula C13H13F3N2O and a molecular weight of 270.25 g/mol It is a quinoline derivative, characterized by the presence of an amino group at the 4-position, a propyl group at the 2-position, and a trifluoromethoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-propyl-6-trifluoromethoxyquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Functional Group Introduction: The amino group is introduced at the 4-position through nucleophilic substitution reactions.
Alkylation: The propyl group is added at the 2-position using alkylation reactions.
Trifluoromethoxylation: The trifluoromethoxy group is introduced at the 6-position using specific reagents and conditions that facilitate the substitution of hydrogen with the trifluoromethoxy group.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-propyl-6-trifluoromethoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.
Scientific Research Applications
4-Amino-2-propyl-6-trifluoromethoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-propyl-6-trifluoromethoxyquinoline involves its interaction with specific molecular targets and pathways. The amino group at the 4-position and the trifluoromethoxy group at the 6-position play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-trifluoromethoxyquinoline: Similar structure but lacks the propyl group at the 2-position.
4-Amino-6-methoxyquinoline: Contains a methoxy group instead of a trifluoromethoxy group.
4-Amino-6-ethylquinoline: Has an ethyl group instead of a propyl group.
Uniqueness
4-Amino-2-propyl-6-trifluoromethoxyquinoline is unique due to the combination of the propyl group at the 2-position and the trifluoromethoxy group at the 6-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H13F3N2O |
|---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
2-propyl-6-(trifluoromethoxy)quinolin-4-amine |
InChI |
InChI=1S/C13H13F3N2O/c1-2-3-8-6-11(17)10-7-9(19-13(14,15)16)4-5-12(10)18-8/h4-7H,2-3H2,1H3,(H2,17,18) |
InChI Key |
BCXZRFPWJMLKSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


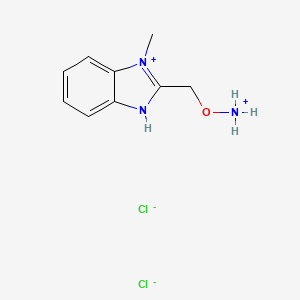

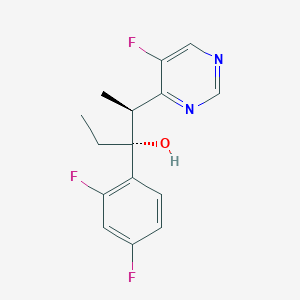


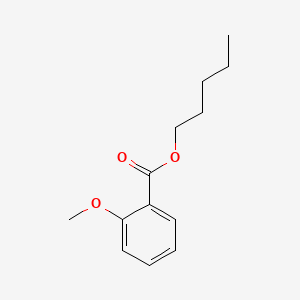
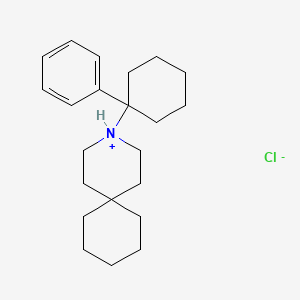
![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)

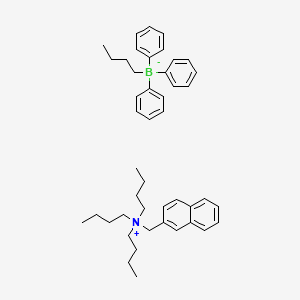
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13746076.png)
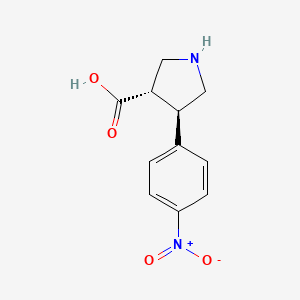
![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)
